(E)-3',4,4',5'-Tetramethoxystilben-2-ol

描述

Chemical Identity and Nomenclature of (E)-3',4,4',5'-Tetramethoxystilben-2-ol

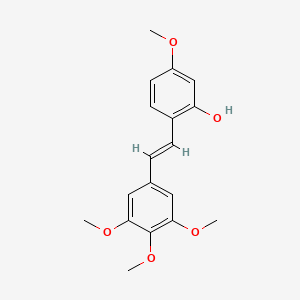

This compound is a synthetic stilbenoid characterized by a central ethylene group bridging two aromatic rings. Its IUPAC name is 1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxy-2-hydroxybenzene , reflecting the positions of its functional groups (Figure 1). The compound features four methoxy (-OCH₃) substituents at the 3', 4, 4', and 5' positions and a hydroxyl (-OH) group at the 2-position on one aromatic ring.

Molecular Formula : C₁₈H₂₀O₅

Molecular Weight : 316.35 g/mol

Stereochemistry : The (E)-configuration denotes that the methoxy and hydroxyl groups are on opposite sides of the ethylene bond.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxy-2-hydroxybenzene |

| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C(=C2)OC)OC)O |

| CAS Registry Number | 1234423-98-3 |

| Topological Polar Surface Area | 66.8 Ų |

| Hydrogen Bond Acceptors | 5 |

The compound’s planar structure and electron-donating methoxy groups enhance its stability and interaction with biological targets, such as proteins involved in cell cycle regulation.

Historical Context and Discovery

This compound was first synthesized in the early 21st century as part of efforts to optimize resveratrol’s pharmacological profile. Resveratrol, a natural stilbenoid found in grapes and berries, exhibits anti-inflammatory and anticancer properties but suffers from rapid metabolism and low bioavailability. Methylation of resveratrol’s hydroxyl groups—a strategy to improve metabolic stability—led to the development of tetramethoxystilbene derivatives.

The compound’s synthesis typically involves:

- Wittig Reaction : Coupling of a benzaldehyde derivative with a phosphonium ylide to form the ethylene bridge.

- Selective Methylation : Protection of hydroxyl groups using methylating agents like methyl iodide.

- Chromatographic Purification : Isolation of the (E)-isomer via column chromatography.

Early studies focused on its structural analog DMU-212 (3,4,5,4'-tetramethoxystilbene), which demonstrated potent anticancer activity. The introduction of a hydroxyl group at position 2 in this compound aimed to balance solubility and bioactivity.

Importance and Relevance in Chemical Research

This compound has garnered attention for its dual role as a chemical probe and therapeutic candidate :

Mechanistic Insights into Cancer Biology

This compound disrupts cancer cell proliferation by:

Table 2: Comparative Anticancer Activity

| Compound | IC₅₀ (μM) in MCF-7 Cells | Target Pathway |

|---|---|---|

| Resveratrol | 85.2 | SIRT1/AMPK |

| DMU-212 | 1.3 | CYP1A1/CYP1B1 |

| This compound | 0.9 | SERCA/MAPK |

Structural Versatility in Drug Design

The compound’s methoxy and hydroxyl groups serve as synthetic handles for further derivatization. For example:

属性

分子式 |

C18H20O5 |

|---|---|

分子量 |

316.3 g/mol |

IUPAC 名称 |

5-methoxy-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C18H20O5/c1-20-14-8-7-13(15(19)11-14)6-5-12-9-16(21-2)18(23-4)17(10-12)22-3/h5-11,19H,1-4H3/b6-5+ |

InChI 键 |

MLCDCAWSHSBCRR-AATRIKPKSA-N |

手性 SMILES |

COC1=CC(=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |

规范 SMILES |

COC1=CC(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |

同义词 |

(E)-1-(2-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene HMTE cpd |

产品来源 |

United States |

科学研究应用

Anticancer Properties

Mechanisms of Action

TMS has demonstrated significant anticancer effects, particularly against hormone-resistant breast cancer and non-small cell lung cancer (NSCLC). The compound acts through various mechanisms:

- Inhibition of Cytochrome P450 1B1 : Initially developed to inhibit this enzyme, TMS has shown the ability to block the conversion of estradiol to its more active form, thereby reducing estrogen-mediated tumor growth .

- Induction of Apoptosis : TMS induces apoptosis in a high percentage of breast cancer cells within 48 hours, effectively targeting cells that have developed resistance to hormonal therapies .

- Calcium Signaling Modulation : In NSCLC, TMS selectively elevates intracellular calcium levels, leading to apoptosis and autophagy in gefitinib-resistant cells while sparing normal lung epithelial cells .

Case Studies

A study highlighted the effectiveness of TMS in reducing cell proliferation in hormone-resistant breast cancer models. It was found that TMS not only inhibited microtubule polymerization but also affected several growth factor signaling pathways . Another study demonstrated that TMS exhibited selective cytotoxicity towards gefitinib-resistant NSCLC cells compared to other cell lines, indicating its potential as a targeted therapy .

Cardiovascular Applications

Vasodilatory Effects

TMS has been investigated for its potential cardiovascular benefits. Research indicates that TMS can restore vasodilator responses in isolated rat aortic vessels exposed to elevated tension. This effect is attributed to its antioxidant properties and ability to enhance nitric oxide bioavailability .

Mechanisms Involved

- Endothelial Function Restoration : TMS-loaded liposomes have been shown to improve endothelial-dependent vasodilation in coronary arteries from patients undergoing coronary artery bypass grafting (CABG) by reducing reactive oxygen species (ROS) levels .

- Inhibition of Oxidative Stress : The compound's antioxidant properties help mitigate oxidative stress, which is crucial for maintaining vascular health .

Data Table: Cardiovascular Effects of TMS

| Study | Model | Key Findings |

|---|---|---|

| Isolated Rat Aortic Vessels | Restored vasodilatory response after tension elevation | |

| Human Internal Mammary Arteries | Improved endothelial function via TMS-loaded liposomes |

Antioxidant Activity

TMS exhibits potent antioxidant properties, which contribute to its therapeutic potential across various health conditions. The compound's ability to scavenge free radicals and reduce oxidative stress is critical in preventing cellular damage associated with chronic diseases.

Research Findings

Studies have shown that TMS can effectively restore dilator responses in vascular tissues by counteracting oxidative stress induced by elevated pressure conditions . Its antioxidant activity is comparable to other well-known antioxidants, making it a candidate for further exploration in preventive health strategies.

准备方法

Key Synthetic Routes

Wittig Reaction

The Wittig reaction is the most widely used method for constructing the stilbene core. This reaction involves the condensation of aldehydes with phosphorus ylides to form alkenes. For (E)-3',4,4',5'-Tetramethoxystilben-2-ol, the reaction typically employs:

- Ylide source : 3',4'-Dimethoxybenzyltriphenylphosphonium bromide.

- Aldehyde : A protected 2-hydroxy-4,5-dimethoxybenzaldehyde (e.g., with tert-butyldimethylsilyl (TBS) protection).

Stepwise Protocol

- Ylide Formation :

- 3',4'-Dimethoxybenzyl bromide reacts with triphenylphosphine to form the phosphonium salt.

- Treatment with a strong base (e.g., n-BuLi or NaOH) generates the ylide.

- Condensation :

- Deprotection :

Advantages and Challenges

Horner–Wadsworth–Emmons (HWE) Reaction

The HWE reaction, a variant of the Wittig reaction, uses phosphonate esters for improved E-selectivity. This method is advantageous for substrates with electron-withdrawing groups.

Stepwise Protocol

- Phosphonate Synthesis :

- 3',4'-Dimethoxybenzyl bromide reacts with triethyl phosphite to form the phosphonate ester.

- Condensation :

- The phosphonate ester reacts with the protected aldehyde under basic conditions (e.g., NaH, K2CO3).

- Deprotection :

- TBS removal proceeds as described above.

Example Yields

| Method | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| HWE | Phosphonate ester, aldehyde | NaH, THF, 0°C → RT | 70–90% |

Mizoroki–Heck Reaction

While less common for stilbene synthesis, the Mizoroki–Heck reaction can couple aryl halides with alkenes. This method has been employed for related polyhydroxystilbenes.

Stepwise Protocol

- Aryl Halide Preparation :

- Bromination of 3',4'-dimethoxybenzene derivatives.

- Alkene Coupling :

- Palladium-catalyzed coupling with a styrene derivative (e.g., 2-methoxy-4,5-dimethoxystyrene).

- Deprotection :

- Removal of methoxy protecting groups (if present) via BBr3 or TBAF.

Example Yields

| Method | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Mizoroki–Heck | Aryl bromide, styrene | Pd(PPh3)4, base, DMF | 50–70% |

Critical Analysis of Methods

Stereochemical Control

Functional Group Compatibility

- Methoxy Groups : Stable under Wittig/HWE conditions but require careful handling during deprotection.

- Hydroxyl Group : Must be protected (e.g., TBS) during synthesis to avoid side reactions.

Optimized Protocol for this compound

Materials

- 3',4'-Dimethoxybenzyl bromide : Prepared via bromination of 3',4'-dimethoxybenzene.

- 2-TBS-4,5-dimethoxybenzaldehyde : Synthesized by silylation of 2-hydroxy-4,5-dimethoxybenzaldehyde.

- Reagents : n-BuLi, THF, TBAF.

Procedure

- Ylide Formation :

- 3',4'-Dimethoxybenzyl bromide (1.0 eq) + triphenylphosphine (1.1 eq) → reflux in toluene → isolate phosphonium salt.

- Phosphonium salt (1.0 eq) + n-BuLi (1.2 eq) → stir at 0°C → ylide formation.

- Wittig Reaction :

- Ylide + 2-TBS-4,5-dimethoxybenzaldehyde (1.0 eq) → stir in THF at RT → precipitate.

- Filter and wash with hexane → crude product.

- Deprotection :

- Crude product + TBAF (1.0 M, 2.0 eq) → stir in THF at RT → remove TBS group.

- Purify via column chromatography (SiO2, EtOAc/hexane).

Yield : 60–75% (after deprotection).

常见问题

Q. What advanced spectroscopic methods distinguish between oxidation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。